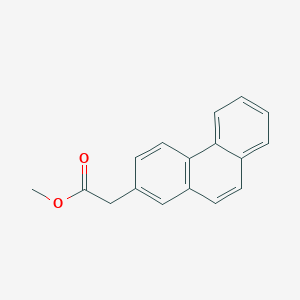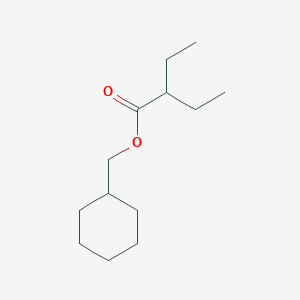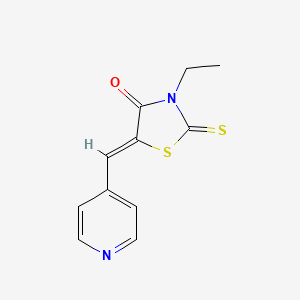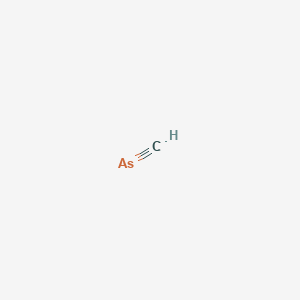
Methylidynearsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylidynearsane, also known as HCAs, is an organoarsenic compound characterized by a carbon-arsenic triple bond. This compound is of significant interest due to its unique structure and reactivity. This compound is a highly reactive species and is often studied in the context of organometallic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylidynearsane can be synthesized through various methods. One common approach involves the reaction of arsine (AsH₃) with a carbon source under specific conditions. For example, the reaction of arsine with acetylene (C₂H₂) in the presence of a catalyst can yield this compound. Another method involves the use of organometallic reagents, such as the reaction of trimethylarsine (As(CH₃)₃) with a carbon source like acetylene under controlled conditions .
Industrial Production Methods
Industrial production of this compound is not well-documented due to its highly reactive nature and limited applications. laboratory-scale synthesis typically involves the use of specialized equipment to handle the toxic and reactive intermediates safely.
Analyse Des Réactions Chimiques
Types of Reactions
Methylidynearsane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic-containing oxides.
Reduction: It can be reduced to form simpler arsenic compounds.
Substitution: this compound can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while reduction can produce simpler arsenic hydrides.
Applications De Recherche Scientifique
Methylidynearsane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds.
Materials Science: this compound is studied for its potential use in the development of new materials with unique electronic properties.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives, although its toxicity poses significant challenges.
Industry: Limited industrial applications exist due to the compound’s reactivity and toxicity, but it is of interest for specialized chemical synthesis processes
Mécanisme D'action
The mechanism by which methylidynearsane exerts its effects is primarily through its highly reactive carbon-arsenic triple bond. This bond can interact with various molecular targets, leading to the formation of new compounds. The exact pathways and molecular targets involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylidyne (CH): Similar in structure but lacks the arsenic atom.
Methylidynephosphane (CHP): Contains a phosphorus atom instead of arsenic.
Methylidyneantimony (CHSb): Contains an antimony atom instead of arsenic.
Uniqueness
Methylidynearsane is unique due to the presence of the arsenic atom, which imparts distinct chemical properties and reactivity compared to its analogs. The carbon-arsenic triple bond is particularly noteworthy for its high reactivity and potential for forming novel compounds .
Propriétés
Numéro CAS |
93469-40-0 |
|---|---|
Formule moléculaire |
CHAs |
Poids moléculaire |
87.940 g/mol |
Nom IUPAC |
methylidynearsane |
InChI |
InChI=1S/CHAs/c1-2/h1H |
Clé InChI |
GMOSHKMTZAXKIA-UHFFFAOYSA-N |
SMILES canonique |
C#[As] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
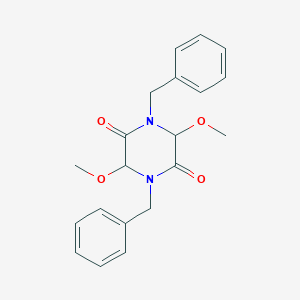
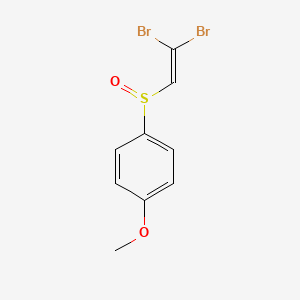
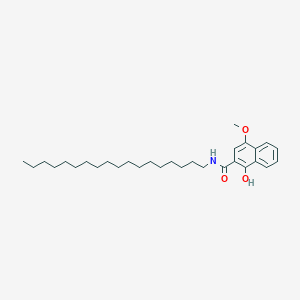

![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)

![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
